Tnks-IN-41 is a small molecule compound recognized as an inhibitor of tankyrases, a family of enzymes involved in various cellular processes, including the regulation of the Wnt signaling pathway, telomere maintenance, and cellular metabolism. The chemical structure of Tnks-IN-41 is characterized by its ability to bind specifically to the tankyrase enzymes, thereby inhibiting their activity and influencing downstream biological effects. Its chemical identity is denoted by the CAS number 1584646-59-2, and it is primarily used in research settings to explore the role of tankyrases in cancer and other diseases .
The primary chemical reaction involving Tnks-IN-41 is its interaction with tankyrase enzymes. Tankyrases catalyze the poly(ADP-ribosyl)ation of target proteins using nicotinamide adenine dinucleotide as a substrate, leading to the modification of various cellular proteins. Tnks-IN-41 inhibits this reaction by competing with the substrate for binding at the active site of tankyrases, thereby preventing the formation of poly(ADP-ribose) chains . The inhibition mechanism can be described as follows:
Tnks-IN-41 exhibits significant biological activity primarily through its inhibition of tankyrases. This inhibition has been linked to:
The synthesis of Tnks-IN-41 typically involves multi-step organic synthesis approaches. While specific protocols may vary, general strategies include:
The precise synthetic route for Tnks-IN-41 has not been extensively detailed in available literature but would generally follow established organic synthesis methodologies.
Tnks-IN-41 is primarily utilized in research contexts to investigate:
Interaction studies involving Tnks-IN-41 focus on its binding affinity and specificity towards tankyrase enzymes. Techniques such as:
These studies help elucidate how Tnks-IN-41 interacts with its target, providing insights into its mechanism of action.
Tnks-IN-41 shares structural and functional similarities with several other tankyrase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
XAV939 | Tankyrase inhibitor | First identified small molecule inhibitor |
IWR1 | Tankyrase inhibitor | Selectively inhibits Wnt signaling |
JW55 | Tankyrase inhibitor | Potent against both tankyrase isoforms |
TNKS2-IN-1 | Tankyrase inhibitor | More selective for TNKS2 |
Tnks-IN-41 is distinguished by its specific binding affinity and inhibitory potency towards both isoforms of tankyrases (TNKS1 and TNKS2), making it a valuable tool for dissecting their roles in various biological contexts compared to other inhibitors that may have more limited selectivity or potency.
Tnks-IN-41 belongs to the tetrazoloquinoxaline class of chemical compounds and serves as a highly selective tankyrase inhibitor [24]. The compound represents a novel nicotinamide isoster that demonstrates exceptional potency against tankyrase enzymes [24]. The tetrazoloquinoxaline framework provides the structural foundation for this bioactive molecule, incorporating both tetrazole and quinoxaline moieties within a fused heterocyclic system [31] [33].
The molecular architecture of tetrazoloquinoxalines incorporates a quinoxaline core structure fused with a tetrazole ring system [32] [33]. These nitrogen-enriched heterocyclic compounds exhibit distinctive structural characteristics that contribute to their biological activity and chemical stability [31]. The tetrazole component functions as a bioisostere for carboxylic acid groups, providing similar physicochemical properties while offering enhanced metabolic stability [38].
Property | Value |
---|---|
Chemical Class | Tetrazoloquinoxaline |
Functional Role | Tankyrase Inhibitor |
Structural Type | Fused Heterocyclic Compound |
Ring System | Tetrazole-Quinoxaline Fusion |
The precise International Union of Pure and Applied Chemistry nomenclature and complete molecular formula for Tnks-IN-41 require detailed structural characterization through advanced analytical techniques [39] [40]. Quinoxaline derivatives typically exhibit molecular formulas containing multiple nitrogen atoms within their heterocyclic framework [39]. The tetrazole component contributes additional nitrogen content, resulting in highly nitrogen-enriched molecular structures [46].
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural characterization of tetrazoloquinoxaline compounds [7] [10]. Advanced two-dimensional nuclear magnetic resonance experiments provide detailed information regarding molecular connectivity and three-dimensional structural arrangements [10]. Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural data, particularly for identifying carbon environments within the fused ring system [7].
Fourier transform infrared spectroscopy provides characteristic absorption patterns for tetrazoloquinoxaline compounds [8]. The tetrazole moiety exhibits distinctive vibrational frequencies that can be identified through infrared analysis [49]. Quinoxaline ring systems demonstrate characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations [8].
Spectroscopic Method | Application | Key Features |
---|---|---|
Proton Nuclear Magnetic Resonance | Structural connectivity | Chemical shift patterns |
Carbon-13 Nuclear Magnetic Resonance | Carbon environment analysis | Aromatic carbon identification |
Fourier Transform Infrared | Functional group identification | Characteristic vibrational frequencies |
Mass Spectrometry | Molecular weight determination | Fragmentation patterns |
Mass spectrometry provides molecular weight determination and fragmentation patterns for structural confirmation [9]. High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements [47]. Fragmentation analysis reveals structural features and assists in confirming proposed molecular structures [9].
Circular dichroism spectroscopy can provide information regarding conformational characteristics and stereochemical features of tetrazoloquinoxaline compounds [6]. The technique is particularly valuable for analyzing secondary structural elements and conformational changes under varying conditions [6].
Thermodynamic stability analysis of tetrazoloquinoxaline compounds involves differential scanning fluorimetry and thermal analysis techniques [6]. Melting temperature determination provides fundamental thermodynamic data regarding thermal stability characteristics [6]. Tankyrase domain constructs demonstrate melting temperatures ranging from approximately 45 to 60 degrees Celsius, indicating moderate thermal stability [6].
Circular dichroism thermal unfolding studies reveal conformational stability profiles for related compounds [6]. These analyses demonstrate temperature-dependent structural transitions and provide insight into thermal denaturation processes [6]. The zinc-binding motif significantly influences thermal stability characteristics of tankyrase-related structures [6].
Stability Parameter | Measurement Range | Analytical Method |
---|---|---|
Melting Temperature | 45-60°C | Differential Scanning Fluorimetry |
Thermal Transition | Variable | Circular Dichroism |
Conformational Stability | Temperature-dependent | Spectroscopic Analysis |
Solubility characteristics of tetrazoloquinoxaline compounds depend on molecular structure and substitution patterns [17]. Hydrophobic modifications can significantly impact aqueous solubility profiles [17]. Bioavailability enhancement techniques may be required for compounds with limited water solubility [17].
Chemical stability under various pH conditions represents an important physicochemical parameter [16]. Tetrazole-containing compounds generally exhibit enhanced stability compared to corresponding carboxylic acid analogs [38]. The electron-rich nature of the tetrazole ring system contributes to overall molecular stability [38].
Thermodynamic analysis of phase transitions and polymorphic behavior provides additional stability information [11] [13]. Advanced computational methods enable prediction of thermodynamic properties and stability characteristics [13]. These approaches facilitate understanding of structure-stability relationships for tetrazoloquinoxaline derivatives [13].
Crystallographic analysis of tankyrase-inhibitor complexes provides detailed three-dimensional structural information [18] [21]. High-resolution crystal structures reveal binding modes and molecular interactions within the tankyrase catalytic domain [18]. The ankyrin repeat clusters demonstrate specific binding preferences for different inhibitor classes [18].
X-ray crystallography of tankyrase complexes typically achieves resolutions of approximately 2.0 Angstroms or better [18] [21]. Crystal structures contain multiple protein subunits and demonstrate domain swapping arrangements [18]. The electron density maps clearly resolve inhibitor binding sites and protein-ligand interactions [18].
Crystallographic Parameter | Typical Values | Structure Type |
---|---|---|
Resolution | 2.0 Å | Tankyrase-Inhibitor Complex |
Space Group | Variable | Protein Crystal |
Unit Cell Dimensions | Structure-dependent | Crystal Lattice |
Asymmetric Unit Content | Multiple subunits | Protein Assembly |
Conformational analysis reveals flexibility within the tankyrase ankyrin repeat domains [5]. Size-exclusion chromatography and analytical ultracentrifugation provide solution-state structural information [5]. These techniques demonstrate complex formation stoichiometry and oligomerization behavior [5].
Crystal packing arrangements influence observed conformations and may differ from solution-state structures [20]. Single crystal X-ray diffraction provides the most accurate geometric parameters for bond lengths and angles [23]. Comparative analysis between calculated and experimental structural parameters validates theoretical predictions [49].
Advanced crystallographic techniques enable analysis of conformational dynamics and flexibility [19]. Temperature-dependent crystallographic studies reveal thermal motion characteristics [15]. These analyses provide insight into structure-function relationships and binding mechanism details [19].
The retrosynthetic analysis of Tnks-IN-41 reveals a strategic approach centered on the construction of the tetrazoloquinoxaline core structure. Tnks-IN-41, identified as a tetrazolo[1,5-a]quinoxaline derivative with the Chemical Abstracts Service number 1584646-59-2 [1], represents a highly selective tankyrase inhibitor discovered through sophisticated chemoproteomic screening methodologies [2]. The molecular formula is established as C24H22N10O2 [1], indicating a complex polycyclic structure that requires careful synthetic planning.
The retrosynthetic approach for Tnks-IN-41 follows the general principles of tetrazoloquinoxaline synthesis established in the literature [3]. The primary disconnection strategy involves breaking the molecule at the tetrazole-quinoxaline junction, which leads to two key synthetic precursors: a substituted quinoxaline intermediate and an appropriate azide source. This disconnection is strategically advantageous because it allows for the independent preparation of complex substituents before the crucial cyclization step [4].
The route design incorporates multiple considerations for achieving optimal selectivity and efficiency. The presence of the tetrazolo[1,5-a]quinoxaline framework necessitates careful selection of reaction conditions to favor the desired regioselectivity during the cyclization process [5]. Literature precedents indicate that tetrazoloquinoxaline formation typically proceeds through azide cyclocondensation reactions, which can be directed by appropriate choice of substituents and reaction conditions [6] [7].
The synthetic strategy also accounts for the specific substitution pattern observed in Tnks-IN-41, which contributes to its remarkable selectivity for tankyrase proteins over other poly-ADP-ribose polymerase family members [2]. The retrosynthetic analysis suggests that late-stage functionalization approaches may be necessary to introduce sterically demanding or electronically sensitive substituents while maintaining the integrity of the heterocyclic core.
A convergent synthetic approach emerges as the preferred strategy, allowing for the parallel preparation of multiple intermediates before their combination in key coupling reactions. This approach maximizes synthetic efficiency and provides opportunities for structural diversification during medicinal chemistry optimization campaigns [8].
The synthesis of Tnks-IN-41 intermediates requires sophisticated methodologies that accommodate the unique structural features of tetrazoloquinoxaline derivatives. The foundational intermediate in most tetrazoloquinoxaline syntheses is the quinoxaline core, typically prepared through condensation reactions between ortho-phenylenediamine derivatives and appropriate dicarbonyl compounds [9].
A critical intermediate in the Tnks-IN-41 synthetic pathway is the 2,3-dichloroquinoxaline derivative, which serves as a versatile precursor for further functionalization [4]. This intermediate is prepared through established protocols involving the condensation of substituted ortho-phenylenediamine with oxalic acid derivatives, followed by chlorination using phosphorus oxychloride under controlled conditions [10]. The dichloroquinoxaline intermediate provides excellent reactivity for subsequent nucleophilic aromatic substitution reactions.
The introduction of the tetrazole moiety represents another crucial intermediate synthesis challenge. Literature methodologies demonstrate that sodium azide-mediated cyclization reactions provide reliable access to tetrazoloquinoxaline frameworks [3] [4]. The azide cyclocondensation typically proceeds under thermal conditions in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, with reaction temperatures ranging from 60 to 120°C depending on the specific substrate requirements.
For Tnks-IN-41 synthesis, specialized intermediate preparation strategies may involve the use of protected amino acid derivatives or peptide coupling methodologies to introduce complex side chains [11]. These approaches are particularly valuable when the target molecule contains amino acid-like structural elements that could be sensitive to the harsh conditions typically employed in heterocycle formation.
Advanced intermediate synthesis strategies also incorporate transition metal-catalyzed coupling reactions, particularly when aromatic substitution patterns require regioselective introduction [8]. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig protocols, provide excellent tools for constructing complex aromatic systems with precise substitution patterns.
The preparation of chiral intermediates, when required, employs asymmetric synthesis methodologies or chiral resolution techniques [12]. Given the importance of stereochemistry in tankyrase inhibitor activity, careful attention to stereochemical control during intermediate synthesis is essential for achieving optimal biological activity.
The optimization of reaction conditions for Tnks-IN-41 synthesis follows systematic approaches that have been developed for complex heterocyclic compound preparation. Temperature optimization represents a primary parameter, with tetrazoloquinoxaline cyclization reactions typically requiring elevated temperatures between 80-120°C to achieve acceptable conversion rates [3] [7]. However, excessive temperatures can lead to decomposition of sensitive intermediates or undesired side reactions.
Solvent selection plays a crucial role in yield optimization for Tnks-IN-41 synthesis. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and N-methylpyrrolidinone provide optimal solvation for ionic intermediates while maintaining the high temperatures necessary for cyclization reactions [4]. Mixed solvent systems, particularly combinations of organic solvents with small amounts of water, can enhance reaction rates while improving product solubility [13].
Catalyst optimization studies for related tankyrase inhibitor syntheses demonstrate the importance of careful catalyst selection [8]. Copper-based catalysts, particularly copper(I) triflate, have shown excellent performance in azide-alkyne cycloaddition reactions that are relevant to tetrazoloquinoxaline synthesis [3]. The catalyst loading, typically ranging from 5-20 mol%, must be optimized to balance reaction efficiency with cost considerations.
Reaction time optimization involves balancing complete conversion with minimal side product formation. Extended reaction times can lead to degradation of sensitive functional groups or formation of over-reaction products [7]. Monitoring techniques, including thin-layer chromatography and in-situ spectroscopic methods, provide valuable tools for determining optimal reaction endpoints.
Concentration effects significantly impact both reaction rates and selectivity in Tnks-IN-41 synthesis. Higher concentrations generally favor intermolecular reactions and can lead to increased yields, but may also promote undesired side reactions [5]. Optimal concentration ranges, typically 0.1-0.5 M in substrate, must be determined through systematic screening studies.
Base selection and loading optimization are particularly important for reactions involving nucleophilic aromatic substitution steps [4]. Potassium carbonate, cesium carbonate, and sodium hydride represent commonly employed bases, with selection depending on the specific substrates and reaction conditions. Base loading typically ranges from 1.5-3.0 equivalents, with higher loadings sometimes necessary for challenging substrates.
Atmospheric control, including the use of inert gas environments, prevents oxidative degradation of sensitive intermediates and improves overall yields [11]. Nitrogen or argon atmospheres are routinely employed, particularly for reactions involving organometallic reagents or air-sensitive substrates.
The purification of Tnks-IN-41 and its synthetic intermediates requires sophisticated chromatographic techniques capable of separating closely related structural isomers and removing trace impurities that could affect biological activity. Flash column chromatography serves as the primary purification method for most synthetic intermediates, utilizing silica gel stationary phases with carefully optimized mobile phase gradients [14].
High-performance liquid chromatography represents the gold standard for final product purification and analysis [15]. Reversed-phase HPLC systems, typically employing C18 stationary phases with acetonitrile-water or methanol-water mobile phases, provide excellent resolution for tetrazoloquinoxaline derivatives. The addition of trifluoroacetic acid or formic acid to mobile phases can improve peak shapes and resolution for basic compounds [14].
Normal-phase HPLC systems offer complementary selectivity patterns and are particularly valuable for separating regioisomers that may arise during synthesis [14]. Silica-based stationary phases with hexane-isopropanol or hexane-ethyl acetate mobile phase systems provide excellent separation capabilities for moderately polar heterocyclic compounds.
Preparative-scale purification techniques, including preparative HPLC and flash chromatography systems, enable the isolation of gram quantities of purified material necessary for biological evaluation [16]. These systems typically employ larger particle size stationary phases and higher flow rates to achieve practical throughput while maintaining adequate resolution.
Quality control metrics for Tnks-IN-41 synthesis encompass multiple analytical parameters that ensure product identity, purity, and biological activity. Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 techniques, provides definitive structural confirmation and purity assessment [3]. Integration of NMR signals allows for quantitative determination of impurity levels, with specifications typically requiring greater than 95% purity for biological evaluation.
Mass spectrometry, particularly high-resolution techniques, confirms molecular weight and provides structural information about impurities [1]. Electrospray ionization and atmospheric pressure chemical ionization methods are commonly employed for tetrazoloquinoxaline derivatives, providing excellent sensitivity and structural information.
Elemental analysis provides an additional layer of quality control, confirming the correct molecular formula and detecting the presence of residual solvents or catalysts [3]. Combustion analysis for carbon, hydrogen, and nitrogen typically achieves accuracy within 0.4% of theoretical values for pure compounds.
Optical purity assessment, when applicable, employs chiral HPLC techniques or polarimetry measurements to ensure stereochemical integrity [12]. These measurements are particularly important for compounds containing chiral centers that could affect biological activity.
Stability testing protocols evaluate the long-term storage characteristics of Tnks-IN-41 under various conditions [15]. Accelerated stability studies, typically conducted at elevated temperatures and humidity levels, predict shelf-life and identify optimal storage conditions. These studies are essential for maintaining compound integrity during extended biological evaluation campaigns.
Residual solvent analysis, typically performed using gas chromatography techniques, ensures that toxic solvents are below acceptable limits for biological studies [15]. International Conference on Harmonisation guidelines provide specific limits for various solvents commonly employed in pharmaceutical synthesis.
Water content determination, usually performed using Karl Fischer titration, ensures that hygroscopic compounds maintain appropriate hydration levels [15]. Excessive water content can affect compound stability and biological activity, making this measurement particularly important for tetrazoloquinoxaline derivatives.